dioctyl (Z)-but-2-enedioate;ethenyl acetate;2-ethylhexyl prop-2-enoate
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Overview
Description
2-Butenedioic acid (2Z)-, dioctyl ester, polymer with ethenyl acetate and 2-ethylhexyl 2-propenoate is a complex polymeric compound. It is known for its versatile applications in various industries due to its unique chemical properties. This compound is a polymer, meaning it consists of large molecules made up of repeating structural units. The presence of dioctyl ester, ethenyl acetate, and 2-ethylhexyl 2-propenoate in its structure contributes to its distinct characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, dioctyl ester, polymer with ethenyl acetate and 2-ethylhexyl 2-propenoate involves several steps:
Esterification: The initial step involves the esterification of 2-butenedioic acid with octanol to form dioctyl ester.
Polymerization: The dioctyl ester is then polymerized with ethenyl acetate and 2-ethylhexyl 2-propenoate under controlled conditions. This process typically involves the use of radical initiators and specific temperature and pressure conditions to ensure the formation of the desired polymer.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors. The reaction conditions are carefully monitored to maintain consistency and quality. The use of continuous flow reactors and advanced monitoring systems helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid (2Z)-, dioctyl ester, polymer with ethenyl acetate and 2-ethylhexyl 2-propenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups in the polymer can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, alkoxide ions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Butenedioic acid (2Z)-, dioctyl ester, polymer with ethenyl acetate and 2-ethylhexyl 2-propenoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex polymers and materials.
Biology: This compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in medical implants and prosthetics.
Industry: It is used in the production of adhesives, coatings, and plasticizers due to its flexibility and durability.
Mechanism of Action
The mechanism of action of 2-Butenedioic acid (2Z)-, dioctyl ester, polymer with ethenyl acetate and 2-ethylhexyl 2-propenoate involves its interaction with various molecular targets. The ester groups in the polymer can form hydrogen bonds and other interactions with biological molecules, making it useful in drug delivery and medical applications. The polymeric nature of the compound allows it to form flexible and durable materials, which is beneficial in industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-Butenedioic acid (Z)-, dibutyl ester: Similar in structure but with shorter alkyl chains.
2-Butenedioic acid (E)-, dioctyl ester: An isomer with a different spatial arrangement of atoms.
2-Butenedioic acid (Z)-, bis (2-ethylhexyl) ester: Similar ester groups but different polymeric structure.
Uniqueness
The uniqueness of 2-Butenedioic acid (2Z)-, dioctyl ester, polymer with ethenyl acetate and 2-ethylhexyl 2-propenoate lies in its combination of ester groups and polymeric structure, which provides a balance of flexibility, durability, and reactivity. This makes it suitable for a wide range of applications in various fields.
Properties
CAS No. |
25280-35-7 |
---|---|
Molecular Formula |
C35H62O8 |
Molecular Weight |
610.9 g/mol |
IUPAC Name |
dioctyl (Z)-but-2-enedioate;ethenyl acetate;2-ethylhexyl prop-2-enoate |
InChI |
InChI=1S/C20H36O4.C11H20O2.C4H6O2/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2;1-4-7-8-10(5-2)9-13-11(12)6-3;1-3-6-4(2)5/h15-16H,3-14,17-18H2,1-2H3;6,10H,3-5,7-9H2,1-2H3;3H,1H2,2H3/b16-15-;; |
InChI Key |
INVWKZNACAGJRT-NDXGFPCWSA-N |
Isomeric SMILES |
CCCCCCCCOC(=O)/C=C\C(=O)OCCCCCCCC.CCCCC(CC)COC(=O)C=C.CC(=O)OC=C |
Canonical SMILES |
CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC.CCCCC(CC)COC(=O)C=C.CC(=O)OC=C |
physical_description |
Liquid |
Related CAS |
25280-35-7 |
Origin of Product |
United States |
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